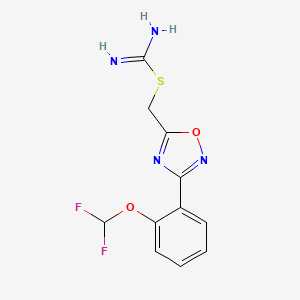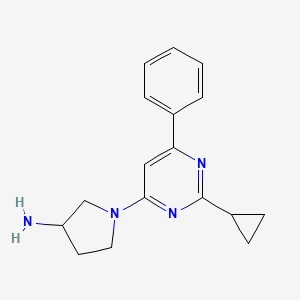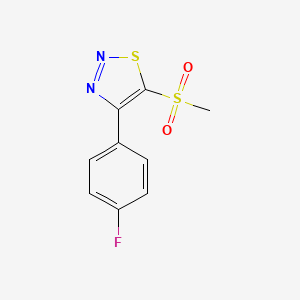
4-(4-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a heterocyclic compound with the following structure:
- It contains a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.
- The compound’s fluorophenyl and methylsulfonyl substituents contribute to its unique properties.
4-(4-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole: C9H6FNO2S2
.Vorbereitungsmethoden
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, one approach involves the reaction of appropriate starting materials under controlled conditions.
Reaction Conditions: The synthesis may involve cyclization reactions, such as the condensation of suitable precursors.
Industrial Production: Industrial-scale production methods would require optimization for yield, scalability, and safety.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents. Detailed studies are needed to identify major products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug scaffold.
Medicine: Assess its pharmacological properties, including potential therapeutic applications.
Industry: Evaluate its use in materials science, such as organic electronics or catalysts.
Wirkmechanismus
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other thiadiazoles, such as 1,2,3-thiadiazoles with different substituents (e.g., alkyl, aryl, or heterocyclic groups).
Uniqueness: Highlight its distinct features, such as the combination of fluorophenyl and methylsulfonyl groups.
Eigenschaften
Molekularformel |
C9H7FN2O2S2 |
|---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C9H7FN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
InChI-Schlüssel |
DDQWZTQNDSLUCM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


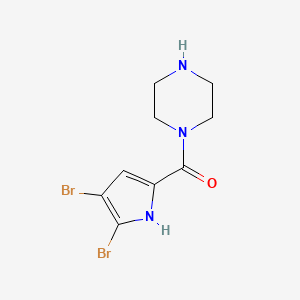

![N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11776498.png)
![4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine](/img/structure/B11776499.png)
![7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11776509.png)
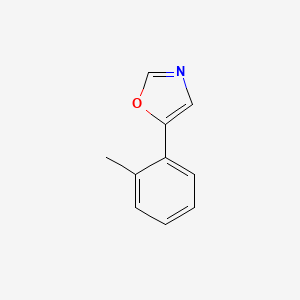
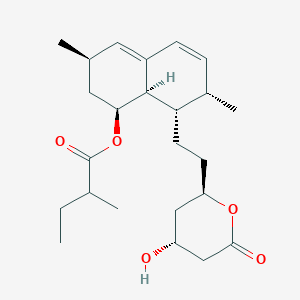
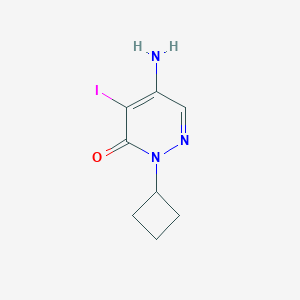
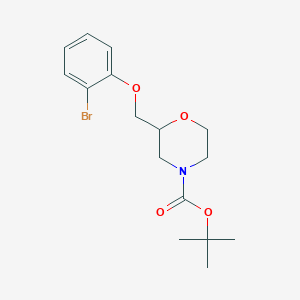
![N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide](/img/structure/B11776541.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11776545.png)

